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Compound of Interest

4-N-methyl-5-nitropyrimidine-2,4-
Compound Name:
diamine

Cat. No.: B189754

CAS Number: 5096-83-3
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-N-methyl-5-nitropyrimidine-2,4-
diamine, a substituted nitropyrimidine of interest in medicinal chemistry and drug discovery.
Due to the limited availability of specific experimental data for this compound, this guide
leverages information from structurally similar molecules to provide a representative
understanding of its synthesis, potential biological activities, and relevant experimental
protocols.

Chemical Properties

Property Value Source

CAS Number 5096-83-3 Internal Verification
Molecular Formula CsH7Ns0:2 Calculated
Molecular Weight 169.14 g/mol Calculated
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Synthesis

A plausible synthetic route for 4-N-methyl-5-nitropyrimidine-2,4-diamine can be
conceptualized based on established methods for the synthesis of substituted 2,4-
diaminopyrimidines and N-methylation of amines. A representative two-step synthesis is
outlined below.

Experimental Protocol: Synthesis of 4-N-methyl-5-
nitropyrimidine-2,4-diamine (Analog-Based)

This protocol is a representative procedure based on the synthesis of similar N-substituted 2,4-
diamino-5-nitropyrimidines.

Step 1: Synthesis of 2,4-diamino-5-nitropyrimidine

A common precursor, 2,4-diamino-5-nitropyrimidine, can be synthesized via the nitration of 2,4-
diaminopyrimidine.

o Materials: 2,4-diaminopyrimidine, Fuming Nitric Acid, Sulfuric Acid, Ice.
e Procedure:

o To a stirred solution of sulfuric acid, cooled in an ice bath, slowly add 2,4-
diaminopyrimidine.

o Maintain the temperature below 10°C and add fuming nitric acid dropwise.
o After the addition is complete, continue stirring at low temperature for 2-3 hours.
o Carefully pour the reaction mixture onto crushed ice.

o Neutralize the solution with a suitable base (e.g., ammonium hydroxide) to precipitate the
product.

o Filter the solid, wash with cold water, and dry under vacuum to yield 2,4-diamino-5-
nitropyrimidine.

Step 2: N-methylation of 2,4-diamino-5-nitropyrimidine
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A general method for the N-methylation of amines using dimethyl sulfoxide (DMSQO) and formic
acid can be adapted for this step.[1][2]

e Materials: 2,4-diamino-5-nitropyrimidine, Dimethyl Sulfoxide (DMSO), Formic Acid,
Triethylamine.

e Procedure:
o In a pressure tube, combine 2,4-diamino-5-nitropyrimidine, formic acid, and triethylamine.
o Bubble argon through the mixture for 15 minutes.
o Add DMSO to the mixture.

o Seal the pressure tube and heat at a suitable temperature (e.g., 150°C) for 12-48 hours.
Caution: Pressure will build up.

o After cooling to room temperature, basify the reaction mixture with a NaOH solution.
o Extract the product with an organic solvent (e.g., CH2Cl2).
o Wash the organic layers with brine and dry over anhydrous sodium sulfate.

o Remove the solvent under reduced pressure and purify the crude product by a suitable
method (e.g., column chromatography) to obtain 4-N-methyl-5-nitropyrimidine-2,4-
diamine.
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Proposed synthesis workflow for 4-N-methyl-5-nitropyrimidine-2,4-diamine.

Potential Biological Activity and Mechanism of
Action

While specific biological data for 4-N-methyl-5-nitropyrimidine-2,4-diamine is not readily
available, the activities of related 2,4-diaminopyrimidine and nitro-heterocyclic compounds
suggest several potential areas of interest for researchers.

Inhibition of Dihydrofolate Reductase (DHFR)

Substituted 2,4-diaminopyrimidines are a well-known class of dihydrofolate reductase (DHFR)
inhibitors.[3][4] DHFR is a crucial enzyme in the folate metabolic pathway, essential for the
synthesis of nucleic acids and some amino acids. Inhibition of DHFR can disrupt DNA
synthesis and cell proliferation, making it a target for antimicrobial and anticancer agents.

Inhibition of Cyclin-Dependent Kinases (CDKSs)
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Certain N2-substituted 2,4-diamino-5-nitrosopyrimidines have been identified as potent and
selective inhibitors of cyclin-dependent kinase 2 (CDK2).[5] CDK2 is a key regulator of the cell
cycle, and its inhibition can lead to cell cycle arrest and apoptosis, representing a potential
strategy for cancer therapy.

Antimicrobial Activity via DNA Damage

Nitro-heterocyclic compounds are known to exert antimicrobial effects through a mechanism
involving the reduction of the nitro group to form reactive nitroso and hydroxylamine
intermediates. These reactive species can damage cellular macromolecules, with DNA being a
primary target.[6] This can lead to mutations and cell death in susceptible microorganisms.
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Potential mechanisms of action for 4-N-methyl-5-nitropyrimidine-2,4-diamine.

Representative Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for
Purity Assessment (Analog-Based)

This protocol is adapted from a validated method for the analysis of nitroaromatic compounds
and can be used as a starting point for developing a specific method for 4-N-methyl-5-
nitropyrimidine-2,4-diamine.[7]

Parameter Condition

C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5

Column
Hm)
Isocratic mixture of acetonitrile and water (e.g.,
Mobile Phase 60:40 v/v). The exact ratio may need
optimization.
Flow Rate 1.0 mL/min
UV at a suitable wavelength (e.g., 254 nm or a
Detection wavelength of maximum absorbance for the
compound)
Injection Volume 10 uL
Column Temperature Ambient or controlled (e.g., 25°C)

Sample Preparation:

o Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol)
at a concentration of 1 mg/mL.

» Prepare working standards by diluting the stock solution with the mobile phase to desired
concentrations.

o Filter all solutions through a 0.45 um syringe filter before injection.
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General workflow for HPLC analysis.

Conclusion

4-N-methyl-5-nitropyrimidine-2,4-diamine is a compound with potential for further
investigation in drug discovery, particularly in the areas of antimicrobial and anticancer
research. While specific data for this molecule is limited, the information available for related
compounds provides a strong foundation for future studies. The synthetic and analytical
methods outlined in this guide, although based on analogs, offer practical starting points for
researchers. Further investigation into the biological activities and mechanisms of action of this
specific compound is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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